molecular formula C7H12O3 B2449098 (2S,4S)-4-methyloxane-2-carboxylic acid CAS No. 1820583-47-8

(2S,4S)-4-methyloxane-2-carboxylic acid

Cat. No.: B2449098
CAS No.: 1820583-47-8
M. Wt: 144.17
InChI Key: LIBFSTFJECGZRQ-WDSKDSINSA-N
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Description

(2S,4S)-4-methyloxane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom. The compound’s stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of enantioselective hydrogenation of suitable precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be optimized for high yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-methyloxane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S)-4-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,4S)-4-methyloxane-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2S,4S)-4-methyloxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFSTFJECGZRQ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCO[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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